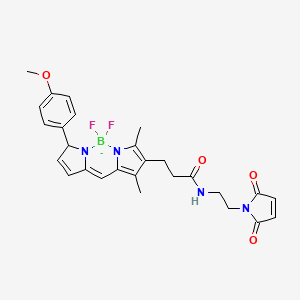

BDPTMRmaleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

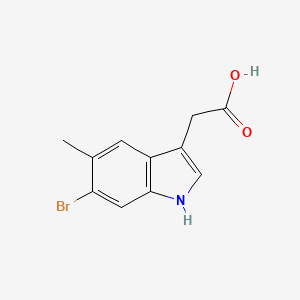

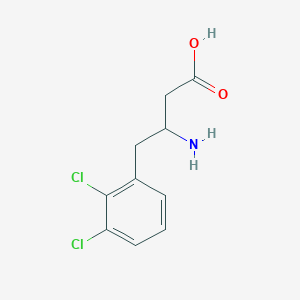

BDPTMRmaleimide is synthesized through a series of chemical reactions involving borondipyrromethene and maleimide derivatives. The maleimide group can react with thiol groups to form thioester bonds between pH 6.5 to 7.5 . The preparation method for in vivo applications involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

BDPTMRmaleimide undergoes several types of chemical reactions:

Thiol-Maleimide Reaction: This is a Michael addition reaction where the maleimide acts as the Michael acceptor and the thiolate as the Michael donor.

Polymerization: Maleimides can polymerize above 175°C, but this reaction does not proceed at 120°C without the presence of catalysts.

Hydrolysis: Maleimides can undergo hydrolysis to form malic amides.

Scientific Research Applications

BDPTMRmaleimide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Commonly used in protein labeling and imaging due to its ability to conjugate with thiol groups in proteins.

Medicine: Utilized in drug delivery systems and bioimaging.

Industry: Employed in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of BDPTMRmaleimide involves its ability to form stable thioester bonds with thiol groups in proteins. This conjugation is highly selective and efficient, making it ideal for bioconjugation applications . The maleimide group reacts with the thiol group through a Michael addition reaction, forming a stable thiosuccinimide complex .

Comparison with Similar Compounds

BDPTMRmaleimide is unique due to its high fluorescence quantum yield and stability. Similar compounds include:

N-Ethylmaleimide: A sulfhydryl reagent used in biochemical studies.

Maleimide: A building block in organic synthesis with applications in bioconjugation.

Bismaleimides: Used in thermoset polymer chemistry as crosslinking reagents.

This compound stands out due to its specific application in the TAMRA channel and its high efficiency in forming stable conjugates with thiol groups.

Properties

Molecular Formula |

C27H28BF2N4O4- |

|---|---|

Molecular Weight |

521.3 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |

InChI |

InChI=1S/C27H28BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16,23H,9,11,14-15H2,1-3H3,(H,31,35)/q-1 |

InChI Key |

UJSNHISRYBMESS-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCN4C(=O)C=CC4=O)C)C5=CC=C(C=C5)OC)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)

![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)